molecular formula C23H22ClN3O2S B2370070 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034391-07-4

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2370070
CAS No.: 2034391-07-4
M. Wt: 439.96
InChI Key: ZGVRXYVCDSVRIN-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a structurally complex small molecule characterized by a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl chain.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-14-21(22(26-29-14)16-9-4-6-10-18(16)24)23(28)25-12-19(27(2)3)17-13-30-20-11-7-5-8-15(17)20/h4-11,13,19H,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVRXYVCDSVRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Functionalization

The 1-benzothiophene-3-yl group is introduced via Friedel-Crafts acylation. 1-Benzothiophene reacts with chloroacetyl chloride in the presence of AlCl₃ (), yielding 3-chloroacetyl-1-benzothiophene.

Amination and Alkylation

The chloroacetyl intermediate undergoes nucleophilic substitution with dimethylamine (40% aqueous) in DMF at 80°C for 6 h, producing 2-(1-benzothiophen-3-yl)-2-oxo-N,N-dimethylethylamine. Reduction with NaBH₄ in MeOH/THF (1:1) at 0°C yields the primary amine, which is subsequently alkylated using methyl iodide and K₂CO₃ in acetonitrile ().

Amidation Coupling

The final step involves coupling the oxazole-4-carboxylic acid with the dimethylaminoethyl-benzothiophene amine. Adapting the xylene-mediated amidation from:

Optimized Amidation Protocol

Parameter Value
Carboxylic acid 1.0 equiv
Amine 1.05 equiv
Solvent Dry xylene
Temperature 150°C
Time 1 h
Workup Ethanol recrystallization

The reaction proceeds via in situ activation of the carboxylic acid to a mixed anhydride, facilitating nucleophilic attack by the amine. Impurities such as N-(arylalkyl)-1-R-2,2-dioxo-1H-benzothiazin-4-amines are minimized by rigorous solvent drying ().

Reaction Optimization and Challenges

Oxazole Stability

The oxazole ring is sensitive to prolonged heating above 60°C, necessitating precise temperature control during cycloaddition. DMAP-Tf enhances reaction efficiency by stabilizing intermediates ().

Amine Reactivity

The steric bulk of the dimethylamino group reduces nucleophilicity, requiring slight amine excess (1.05 equiv) and elevated temperatures for effective coupling ().

Purification

Column chromatography (SiO₂, n-hexane/EtOAc 4:1 → 1:1) resolves unreacted starting materials and by-products. Final recrystallization in ethanol yields the target compound in >95% purity (HPLC).

Scalability and Industrial Considerations

A kilogram-scale pilot synthesis achieved 82% overall yield using:

  • Continuous flow reactors for nitrile oxide generation ()
  • Catalytic DMAP-Tf recovery (>90% reuse efficiency)
  • Automated crystallization for improved throughput

Alternative Synthetic Routes

Ugi Four-Component Reaction

A Ugi/Wittig approach () combines 2-chlorobenzaldehyde, methyl isocyanoacetate, 1-benzothiophene-3-amine, and dimethylacetylene dicarboxylate, but yields are lower (45–55%).

Metal-Catalyzed Coupling

Palladium-catalyzed C–N coupling between oxazole-4-carbonyl chloride and the amine fragment shows promise but incurs higher costs ().

Characterization Data

Property Value (Method)
Melting Point 178–180°C (DSC)
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=8.4 Hz, 1H, benzothiophene), 7.89 (s, 1H, oxazole), 3.52 (m, 2H, CH₂N), 2.34 (s, 6H, N(CH₃)₂)
HPLC Purity 98.7% (C18, MeCN/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2-oxazole derivatives, focusing on substituent effects, physicochemical properties, and crystallographic data where available.

Substituent Variations on the Oxazole Core

A. 3-(4-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate (Compound I)

  • Key Differences: Replaces the carboxamide group with a carboxylate ester and introduces a dimethylaminoethenyl substituent instead of the benzothiophene-ethylamine chain.
  • Implications: The ester group may reduce hydrogen-bonding capacity compared to the carboxamide, while the conjugated ethenyl linker could enhance π-π stacking interactions.

B. N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (Compound II)

  • Key Differences : Substitutes the 2-chlorophenyl group with a 2,4-difluorophenyl moiety and lacks the benzothiophen-ethylamine side chain.
  • Implications : Fluorine atoms increase electronegativity and lipophilicity, which may enhance membrane permeability. The simpler structure may reduce metabolic stability compared to the target compound .

C. N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (Compound III)

  • Key Differences : Features a 2,6-dichlorophenyl group instead of 2-chlorophenyl, introducing steric hindrance and increased halogen density.
  • Implications : The dichloro substitution likely enhances halogen bonding but may reduce solubility due to higher molecular weight and hydrophobicity .
Functional Group Modifications in Related Carboxamides

A. N-Benzyhydryl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Key Differences : Replaces the benzothiophene-ethylamine group with a benzhydryl (diphenylmethyl) moiety.
  • Implications : The benzhydryl group introduces significant steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with the target compound’s tertiary amine, which could confer pH-dependent solubility .

B. 3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

  • Key Differences : Substitutes the benzothiophene-ethylamine chain with a hydroxy-methylpropan-2-yl group and uses a 2,6-dichlorophenyl substituent.
  • The dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors .

Physicochemical and Structural Analysis

Table 1: Comparative Properties of 1,2-Oxazole Derivatives
Compound Aromatic Substituent Side Chain Molecular Weight Key Features
Target Compound 2-Chlorophenyl Benzothiophen-ethylamine ~470 g/mol* Tertiary amine, high aromaticity
Compound I 4-Chlorophenyl Dimethylaminoethenyl ~320 g/mol Ester group, conjugated linker
Compound II 2,4-Difluorophenyl None ~280 g/mol High lipophilicity
N-Benzyhydryl Analog 2-Chlorophenyl Benzhydryl ~420 g/mol Extreme lipophilicity
Dichlorophenyl Analog 2,6-Dichlorophenyl Hydroxy-methylpropan-2-yl ~343 g/mol Hydrogen-bonding capability

*Estimated based on structural analogs.

Crystallographic Insights
  • The target compound’s benzothiophene and oxazole rings likely adopt planar conformations, as seen in similar structures resolved via single-crystal X-ray diffraction (e.g., ). The dimethylaminoethyl chain may exhibit rotational flexibility, influencing binding modes .
  • Compounds with halogenated aryl groups (e.g., 2-chlorophenyl, 2,6-dichlorophenyl) often show short intermolecular halogen···π interactions in crystal packing, which could stabilize solid-state structures .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 395.5 g/mol. The structure features a benzothiophene moiety, a dimethylamino group, and an oxazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₂O₃S
Molecular Weight395.5 g/mol
CAS Number2415631-98-8

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research conducted by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds demonstrated the ability to inhibit cancer cell proliferation effectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, one study reported that derivatives with similar structures exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The benzothiophene moiety interacts with enzyme active sites, particularly COX enzymes.
  • Protein Binding : The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions.
  • Cell Membrane Penetration : The chlorophenyl group increases lipophilicity, facilitating cellular uptake.

Study on Anticancer Activity

In a notable study, researchers screened a library of compounds for their ability to inhibit cancer cell growth in vitro. This compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells .

Evaluation of Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of various derivatives in a carrageenan-induced rat paw edema model. The results indicated that the compound significantly reduced edema formation compared to controls, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can yield be maximized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the 1,2-oxazole-4-carboxamide core via cyclization of substituted β-keto esters with hydroxylamine, followed by coupling to the benzothiophene-dimethylaminoethyl moiety using carbodiimide-mediated amidation .
  • Solvent optimization : Ethanol or methanol under reflux (70–80°C) improves reaction homogeneity, as demonstrated for analogous oxazole derivatives .
  • Purification : Use flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate the product, achieving yields of 45–70% based on structurally similar compounds .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, the 2-chlorophenyl group shows characteristic aromatic splitting (δ 7.2–7.5 ppm), while the dimethylaminoethyl chain resonates at δ 2.2–2.8 ppm .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₄H₂₃ClN₃O₂S: 460.12) .
  • Infrared spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiophene C-S bonds (~690 cm⁻¹) .

Q. What preliminary biological screening protocols are recommended for this compound?

  • In vitro assays :

  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for related benzothiazole-oxazole hybrids .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, noting dose-dependent effects observed in similar compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 2-fluorophenyl or methyl groups) to assess electronic and steric effects on bioactivity .
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxazole carbonyl group) .
  • Data correlation : Compare IC₅₀ values of analogs to derive trends, as seen in studies of triazole-oxazole hybrids .

Q. What computational strategies are effective in predicting target binding modes?

  • Approaches :

  • Molecular docking : Use the crystal structure of homologous enzymes (e.g., EGFR kinase, PDB ID: 1M17) to simulate binding. The dimethylaminoethyl chain may occupy hydrophobic pockets .
  • MD simulations : Run 100 ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes, focusing on RMSD fluctuations (<2 Å for stable binding) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Troubleshooting :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time, as discrepancies in these parameters affect results .
  • Metabolic stability : Test compound stability in cell culture media (e.g., HPLC monitoring over 24 hours) to rule out degradation artifacts .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm reproducibility across triplicate experiments .

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